molecular formula C19H24N4O2S B296130 6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one

6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one

Katalognummer: B296130
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: DVAITSLMLOSNOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Wirkmechanismus

6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways that promote cancer cell growth and survival. This compound also inhibits other kinases that are involved in cancer cell proliferation, such as AKT and ERK.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which leads to the inhibition of tumor growth. This compound also inhibits the production of cytokines and chemokines that promote inflammation and immune suppression, which can contribute to the growth and spread of cancer. In addition, this compound has been shown to enhance the activity of immune cells, such as T cells and natural killer cells, which can help to eliminate cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one is its selectivity for BTK and other kinases involved in cancer cell proliferation, which reduces the risk of off-target effects and toxicity. This compound has also been shown to have good bioavailability and pharmacokinetics, which makes it suitable for oral administration. However, one limitation of this compound is that its efficacy may be reduced in certain types of cancer that have developed resistance to BTK inhibitors.

Zukünftige Richtungen

There are several potential future directions for the development of 6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one. One direction is to explore the use of this compound in combination with other cancer treatments, such as chemotherapy and immunotherapy, to enhance their efficacy. Another direction is to investigate the use of this compound in the treatment of other types of cancer, such as solid tumors. Additionally, further research is needed to better understand the mechanisms of resistance to BTK inhibitors and to develop strategies to overcome this resistance.

Synthesemethoden

6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 5-bromopyrimidine-2,4-diamine with 2-methylthio-1-(2-nitrophenyl)ethanone to form 5-bromo-2-(2-nitrophenyl)-4-(methylthio)pyrimidine. This intermediate is then reacted with 2,6-dimethylpiperidin-1-amine and ethyl 2-bromoacetate to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. This compound has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.

Eigenschaften

Molekularformel

C19H24N4O2S

Molekulargewicht

372.5 g/mol

IUPAC-Name

6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one

InChI

InChI=1S/C19H24N4O2S/c1-12-7-6-8-13(2)23(12)15(24)11-26-19-21-17(20)16(18(25)22-19)14-9-4-3-5-10-14/h3-5,9-10,12-13H,6-8,11H2,1-2H3,(H3,20,21,22,25)

InChI-Schlüssel

DVAITSLMLOSNOV-UHFFFAOYSA-N

Isomerische SMILES

CC1CCCC(N1C(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3)C

SMILES

CC1CCCC(N1C(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3)C

Kanonische SMILES

CC1CCCC(N1C(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.